1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide

Vue d'ensemble

Description

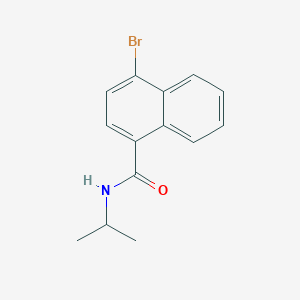

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is a chemical compound with the CAS Number: 1345728-57-5. It has a molecular weight of 232.33 and its IUPAC name is 1-benzyl-4-methylpiperidine-4-carboxamide . It is an off-white solid .

Molecular Structure Analysis

The InChI code for 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is 1S/C14H20N2O/c1-14 (13 (15)17)7-9-16 (10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3, (H2,15,17) and the InChI key is VBDLZQRHYJWVOO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is an off-white solid . Its molecular weight is 232.33 .Applications De Recherche Scientifique

Pharmaceutical Synthesis

This compound is utilized in the synthesis of pharmaceuticals due to its structural significance. It serves as a building block in the creation of various therapeutic agents. For instance, it can be used in the synthesis of Donepezil , a medication prescribed for the treatment of Alzheimer’s disease .

Chemical Synthesis

It can act as a reactant for stereospecific allylic alkylation, which is a valuable reaction in organic synthesis for creating chiral molecules with high enantiomeric excess .

Neuroscience Research

Derivatives of this compound have been studied for their role as monoamine releasing agents. They are particularly researched for their selectivity in releasing neurotransmitters like dopamine and norepinephrine, which is crucial in understanding neurological disorders .

Radiopharmaceuticals

In the development of radiopharmaceuticals, this compound can be used in fluorodenitrations and nitrodehalogenations. These reactions are significant for labeling PET ligands, which are essential in diagnostic imaging .

Drug Discovery

The piperidine nucleus, which is part of this compound’s structure, is crucial in the field of drug discovery. It’s often involved in structure-activity relationship studies to determine the inhibitory effects of potential therapeutic agents .

Receptor Antagonist Development

This compound is also a reactant for the synthesis of selective α1 receptor antagonists. These antagonists are important in the treatment of conditions like hypertension and benign prostatic hyperplasia .

Mécanisme D'action

Target of Action

A structurally similar compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

Based on the action of 4-benzylpiperidine, it can be hypothesized that it might interact with monoamine transporters, leading to the release of monoamines like dopamine and norepinephrine .

Biochemical Pathways

Given its potential role as a monoamine releasing agent, it might influence the monoaminergic system, affecting pathways related to mood regulation, reward, and cognition .

Result of Action

Based on the action of similar compounds, it might lead to increased levels of monoamines in the synaptic cleft, potentially leading to enhanced neurotransmission .

Propriétés

IUPAC Name |

1-benzyl-4-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(13(15)17)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDLZQRHYJWVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)

![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)

![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)